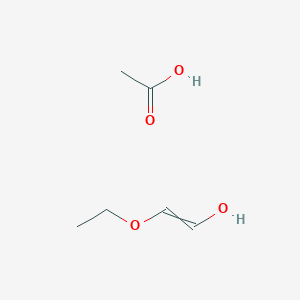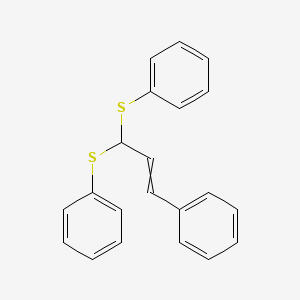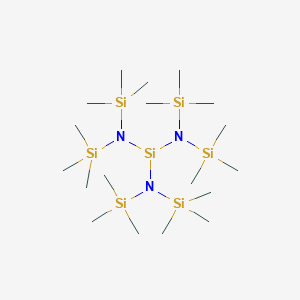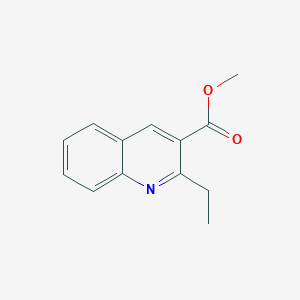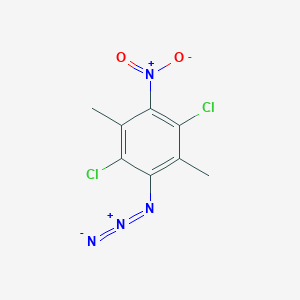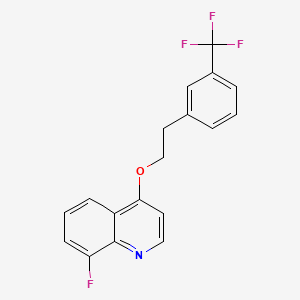
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is a fluorinated quinoline derivative This compound is notable for its unique structural features, which include a fluorine atom at the 8th position of the quinoline ring and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline typically involves multiple steps. One common method includes the reaction of 8-fluoroquinoline with 3-(trifluoromethyl)phenyl ethyl ether under specific conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
化学反応の分析
Types of Reactions: 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the quinoline ring.
科学的研究の応用
8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, influencing various biochemical pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects .
類似化合物との比較
8-Fluoroquinoline: Lacks the ethoxy and trifluoromethyl groups.
4-(Trifluoromethyl)quinoline: Lacks the fluorine atom at the 8th position.
3-(Trifluoromethyl)phenyl ethyl ether: Lacks the quinoline ring.
Uniqueness: 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is unique due to the combination of its fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
124559-46-2 |
|---|---|
分子式 |
C18H13F4NO |
分子量 |
335.3 g/mol |
IUPAC名 |
8-fluoro-4-[2-[3-(trifluoromethyl)phenyl]ethoxy]quinoline |
InChI |
InChI=1S/C18H13F4NO/c19-15-6-2-5-14-16(7-9-23-17(14)15)24-10-8-12-3-1-4-13(11-12)18(20,21)22/h1-7,9,11H,8,10H2 |
InChIキー |
ZKKVGGDNUHRUJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCOC2=C3C=CC=C(C3=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


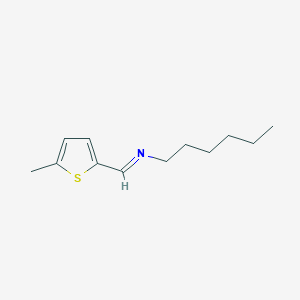
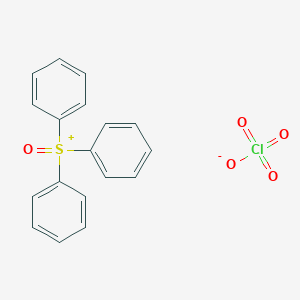

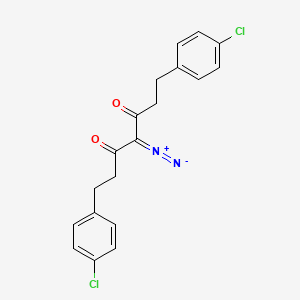
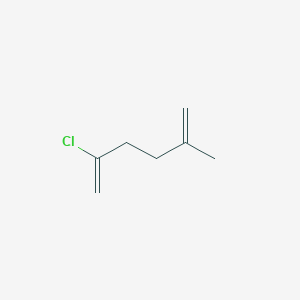
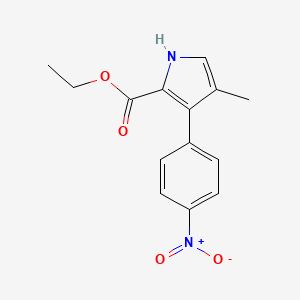
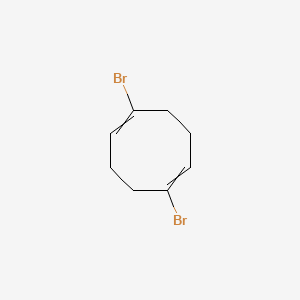
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
